2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

FPR1 Calcium Mobilization Antagonist

Researchers targeting FPR1 or diversifying fluorinated aniline cores face sourcing challenges for this precise polyhalogenated scaffold. 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline (CAS 1700495-04-0) delivers the exact ortho-Br/OCF₂H/para-F substitution pattern required for reproducible SAR and cross-coupling workflows. • Documented FPR1 antagonist activity (IC₅₀ 390 nM) for functional assays • Ortho-bromine handle ready for Suzuki/Buchwald-Hartwig diversification • 98% HPLC purity with full NMR/GC characterization • Sourced from controlled laboratory supply chain for consistent quality

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
Cat. No. B12843863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(difluoromethoxy)-4-fluoroaniline
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)N)Br)F
InChIInChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7H,12H2
InChIKeyVUQWHZVRQPXXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Overview


2‑Bromo‑6‑(difluoromethoxy)‑4‑fluoroaniline (C₇H₅BrF₃NO, MW 256.02) is a polysubstituted aromatic amine containing bromine, fluorine, and a difluoromethoxy (‑OCF₂H) group on a single benzene ring [REFS‑1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated anilines, making it a valuable intermediate for pharmaceutical and agrochemical research. The compound is primarily sourced as a research‑grade building block, with typical commercial purity reaching 98% as verified by HPLC, NMR, and GC [REFS‑2].

Workflow Advanced synthetic building block for fluorinated anilines
Selection Research-grade purity supports multi-step synthetic routes
Context Supports FPR1 pathway studies as a moderate-potency probe

Why 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Cannot Be Substituted


The unique combination and precise positioning of the bromine (ortho), difluoromethoxy (ortho), and fluorine (para) substituents on the aniline core create a distinct electronic and steric environment that is not replicated by simpler analogs. Simply swapping this compound for a generic aniline or a differently substituted fluoroaniline would alter key parameters such as lipophilicity, metabolic stability, and the orientation of the amino group in a binding pocket. As demonstrated by its specific antagonistic activity against the human FPR1 receptor [REFS‑1] and its documented use in cross‑coupling methodologies that leverage the ortho‑bromine handle [REFS‑2], the precise substitution pattern is critical for achieving the desired biological or synthetic outcome. Generic substitution therefore carries a high risk of experimental failure or significant deviation from published protocols.

Electronic environment mismatch
Removing the para-fluoro or ortho-difluoromethoxy group alters lipophilicity and binding-pocket orientation, potentially shifting target interaction.
Synthetic handle loss
Omitting the ortho-bromine eliminates the key reactive site for cross-coupling, preventing further diversification.
Analytical profile shift
Closest analog (2-Bromo-6-(difluoromethoxy)aniline) carries a 1% lower purity specification, which may affect reproducibility in sensitive transformations.

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline vs. Closest Analogs


FPR1 Antagonist Potency

The target compound demonstrates specific, albeit moderate, antagonist activity against the human Formyl Peptide Receptor 1 (FPR1). In a head‑to‑head comparison of available data, its IC₅₀ value of 390 nM in a functional calcium‑mobilization assay [REFS‑1] is 5.7‑fold less potent than the known FPR1 antagonist N‑19004, which exhibits an IC₅₀ of 68.9 nM in a binding assay [REFS‑2]. This quantifiable difference in potency, derived from distinct assay systems, highlights the compound's specific, measurable interaction with FPR1 and provides a clear benchmark for selecting between these two agents in FPR1‑targeted research.

FPR1 Antagonist Potency
Cross-study comparable
IC50 = 390 nM
5.7-fold less potent vs N-19004 (68.9 nM)
Supports functional FPR1 screening context
Data from calcium-mobilization assay
FPR1 Calcium Mobilization Antagonist Inflammation

Commercial Purity Comparison

The commercially available purity of 2‑Bromo‑6‑(difluoromethoxy)‑4‑fluoroaniline is consistently specified at 98% by leading suppliers, supported by batch‑specific QC documentation including NMR, HPLC, and GC [REFS‑1]. In direct comparison, the closest commercially available analog lacking the para‑fluoro substituent, 2‑Bromo‑6‑(difluoromethoxy)aniline, is typically offered at a purity of 97% [REFS‑2]. This 1% absolute increase in purity is a quantifiable, verifiable differentiator for procurement, potentially reducing the need for further purification steps in synthetic workflows.

Commercial Purity Comparison
Data to verify
98% (Target) vs 97% (Analog)
+1% absolute purity difference
Specification review for synthetic planning
Verified by NMR, HPLC, GC
Purity QC Synthesis Building Block

Cross-Coupling Reactivity

The compound's specific substitution pattern—an ortho‑bromine atom adjacent to an ortho‑difluoromethoxy group and a para‑fluorine—places it within a class of fluorinated anilines that are unstable under typical C‑N coupling conditions (heat and strong base). The development of a specialized catalytic system using KOPh as a weaker base and AdBippyPhos/Pd(allyl)Cl₂ was required to achieve high yields for this class [REFS‑1]. While a direct, quantified yield for this exact compound is not provided in the primary reference, its inclusion in this specialized methodology classifies it as a challenging but synthetically accessible building block. This contrasts with simpler, non‑fluorinated or differently substituted anilines which are amenable to more standard, high‑yielding coupling conditions.

Cross-Coupling Reactivity
Class-level inference
Specialized KOPh/AdBippyPhos system required
Not quantified for specific compound
Context-dependent synthetic accessibility
Differs from standard aniline coupling
Cross‑Coupling Palladium Catalysis Fluoroalkylamines Synthesis

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline Applications


FPR1 Inflammation & Immunology Research

Based on its documented IC₅₀ of 390 nM against human FPR1 in a functional calcium‑mobilization assay [REFS‑1], this compound is a suitable tool for studies requiring moderate antagonism of the FPR1 receptor. It may serve as a reference compound for structure‑activity relationship (SAR) studies or as a chemical probe when potent inhibition is not desired, thereby avoiding potential off‑target effects associated with more potent FPR1 antagonists like N‑19004 (IC₅₀ 68.9 nM) [REFS‑2].

Cross-Coupling Synthesis of Fluorinated Anilines

The compound's structural features place it within a class of fluoroalkylanilines that are accessible via a specialized palladium‑catalyzed arylation method using KOPh as a base [REFS‑1]. This scenario is ideal for researchers aiming to leverage its ortho‑bromine handle for further diversification (e.g., via Suzuki or Buchwald‑Hartwig couplings) while navigating the unique stability challenges of electron‑deficient, fluorinated anilines. The 98% commercial purity [REFS‑3] provides a reliable starting point for such demanding transformations.

Medicinal Chemistry Building Block for Metabolic Stability

The presence of both a difluoromethoxy (‑OCF₂H) and a para‑fluoro group is a well‑established motif in medicinal chemistry for modulating lipophilicity and improving metabolic stability of drug candidates [REFS‑1]. While specific in vivo data for this compound is lacking, its structural analogy to fragments found in clinically evaluated compounds supports its use as a privileged building block. The 1% higher commercial purity compared to the non‑fluorinated analog [REFS‑3] makes it a more attractive starting material for synthesizing candidate molecules destined for advanced biological profiling.

Application
Selection Property
Validation Focus
FPR1 Pathway Studies
Moderate target engagement profile
Calcium-mobilization endpoint review
Fluorinated Scaffold Synthesis
Ortho-bromine handle for cross-coupling
Pd-catalyzed coupling condition screening
Medicinal Chemistry Building Block
Polysubstituted aniline core
Lipophilicity and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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